molecular formula C5H5N5 B1404620 Imidazo[2,1-f][1,2,4]triazin-4-amine CAS No. 1363383-00-9

Imidazo[2,1-f][1,2,4]triazin-4-amine

Cat. No. B1404620
M. Wt: 135.13 g/mol
InChI Key: UPNQEWDYUUWWGH-UHFFFAOYSA-N
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Description

Imidazo[2,1-f][1,2,4]triazin-4-amine is a derivative that has been identified as a TLR7 agonist . It is used in the treatment of cancer .


Synthesis Analysis

The synthesis of imidazo[2,1-f][1,2,4]triazin-4-amine derivatives involves various methods. One method involves the annulation of 2-amino[1,3,5]triazines and ketones . Electron-rich or electron-poor acetophenone and heterocycle ketones, as well as propiophenone, are functionalized with 2-amino-[1,3,5]triazines .


Molecular Structure Analysis

The molecular structure of imidazo[2,1-f][1,2,4]triazin-4-amine derivatives is complex. The synthetic approaches are grouped by the degree of research done on the imidazothiazine scaffold, from more to less studied .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of imidazo[2,1-f][1,2,4]triazin-4-amine derivatives are diverse. An I2-mediated annulation of 2-amino[1,3,5]triazines and ketones is one such reaction .

Scientific Research Applications

Synthetic Approaches and Methods

  • Versatile Synthesis Techniques : Imidazo[2,1-f][1,2,4]triazin-4-amines can be synthesized through various techniques, providing flexibility and diversification in their formation. For instance, Werner et al. (2010) developed a method for preparing 5,7-disubstituted imidazo[5,1-f][1,2,4]triazin-4-amines, utilizing both linear and convergent synthetic strategies (Werner et al., 2010). Similarly, Heim-Riether and Healy (2005) introduced a novel method for synthesizing imidazo[5,1-f][1,2,4]triazin-4(3H)-ones, crucial for pharmaceutical research (Heim-Riether & Healy, 2005).

  • Nucleophilic Interaction Studies : The reactivity of diethyl 4-aminoimidazo[5,1-с][1,2,4]triazine-3,8-dicarboxylate with nucleophiles was examined by Sadchikova and Mokrushin (2014), demonstrating the potential for selective formation of various derivatives (Sadchikova & Mokrushin, 2014).

  • Efficient Synthesis for SAR Discovery : Tran et al. (2018) developed a synthesis method for a series of imidazo[5,1-f][1,2,4]triazin-4(3H)-ones from imidazoles, which included a critical evaluation of safe reagent and reaction conditions for large-scale preparation (Tran et al., 2018).

Biological and Chemical Properties

  • GABAA Agonists for Anxiety Treatment : Imidazo[2,1-f][1,2,4]triazin-8-ones were identified as high-affinity GABAA agonists with potential for anxiety treatment. Goodacre et al. (2006) noted their anxiolytic properties in animal models with minimal sedation (Goodacre et al., 2006).

  • Environmental Friendly Synthesis of Derivatives : Sadek et al. (2018) reported a multi-component, environmentally friendly synthesis of novel 1H-imidazo[1,2-a]imidazole-3-amine and imidazo[2,1-c][1,2,4]triazole-5-amine derivatives, highlighting the importance of sustainable approaches in chemical synthesis (Sadek et al., 2018).

  • Potential for Biological Activity : Zamora et al. (2004) investigated imidazo[1,2-a]pyridine systems as a basis for creating fused triazines with potential biological activity (Zamora et al., 2004).

Novel Synthesis and Applications

  • Novel Method for Synthesis : Vandyshev et al. (2014) explored an alternative method for preparing imidazotriazines, demonstrating the versatility in the synthesis process of these compounds (Vandyshev et al., 2014).

  • Antimicrobial Activity Evaluation : El-aal et al. (2016) synthesized and evaluated the antimicrobial activity of new imidazo[2,1-c][1,2,4]triazine derivatives, emphasizing the potential medical applications of these compounds (El-aal et al., 2016).

  • Spectral-Luminescent Properties Analysis : Vandyshev et al. (2022) analyzed the spectral-luminescent properties of imidazo[1,2-b]pyrido[4,3-e][1,2,4]triazin-6(7Н)-ones, proposing practical applications for these compounds in various fields (Vandyshev et al., 2022).

Future Directions

The future directions for research on imidazo[2,1-f][1,2,4]triazin-4-amine derivatives could include further exploration of their potential as TLR7 agonists . Additionally, the development of new synthetic methods and the study of their biological activities could be areas of interest .

properties

IUPAC Name

imidazo[2,1-f][1,2,4]triazin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N5/c6-4-5-7-1-2-10(5)9-3-8-4/h1-3H,(H2,6,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPNQEWDYUUWWGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=N1)C(=NC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001289017
Record name Imidazo[2,1-f][1,2,4]triazin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001289017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Imidazo[2,1-f][1,2,4]triazin-4-amine

CAS RN

1363383-00-9
Record name Imidazo[2,1-f][1,2,4]triazin-4-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1363383-00-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imidazo[2,1-f][1,2,4]triazin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001289017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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